molecular formula C15H15NO3 B15096488 4-[(Naphthalen-2-yl)carbamoyl]butanoic acid

4-[(Naphthalen-2-yl)carbamoyl]butanoic acid

Cat. No.: B15096488
M. Wt: 257.28 g/mol
InChI Key: JJDZZLIAKSTCHA-UHFFFAOYSA-N
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Description

4-[(Naphthalen-2-yl)carbamoyl]butanoic acid is an organic compound with the molecular formula C15H15NO3 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a naphthalen-2-yl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Naphthalen-2-yl)carbamoyl]butanoic acid typically involves the reaction of naphthalene-2-carboxylic acid with butanoic acid derivatives. One common method is the amidation reaction, where naphthalene-2-carboxylic acid is reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Naphthalen-2-yl)carbamoyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl carbamoyl derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The naphthalen-2-yl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yl carbamoyl ketones, while reduction can produce naphthalen-2-yl amines.

Scientific Research Applications

4-[(Naphthalen-2-yl)carbamoyl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(Naphthalen-2-yl)carbamoyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Naphthalen-2-yl)butanoic acid: A similar compound with a butanoic acid backbone and a naphthalen-2-yl group.

    Naphthalene-2-carboxylic acid: A precursor used in the synthesis of 4-[(Naphthalen-2-yl)carbamoyl]butanoic acid.

    Naphthalen-2-yl carbamates:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

5-(naphthalen-2-ylamino)-5-oxopentanoic acid

InChI

InChI=1S/C15H15NO3/c17-14(6-3-7-15(18)19)16-13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10H,3,6-7H2,(H,16,17)(H,18,19)

InChI Key

JJDZZLIAKSTCHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

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